molecular formula C10H11ClOS B15327790 2-Butanone, 4-[(4-chlorophenyl)thio]- CAS No. 6110-03-8

2-Butanone, 4-[(4-chlorophenyl)thio]-

Cat. No.: B15327790
CAS No.: 6110-03-8
M. Wt: 214.71 g/mol
InChI Key: UUZMZIDASFKLTG-UHFFFAOYSA-N
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Description

2-Butanone, 4-[(4-chlorophenyl)thio]- (CAS: N/A; molecular formula: C₁₀H₁₁ClOS) is a β-thioketone derivative characterized by a 4-chlorophenylthio substituent at the fourth carbon of the butanone backbone. The compound’s structure combines a ketone group at position 2 and a sulfur-linked 4-chlorophenyl group at position 4, rendering it a versatile precursor for synthesizing biologically active molecules.

Properties

CAS No.

6110-03-8

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11ClOS/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3

InChI Key

UUZMZIDASFKLTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-[(4-chlorophenyl)thio]- typically involves the reaction of 4-chlorothiophenol with 2-butanone under specific conditions. One common method is the C-S cross-coupling reaction, which can be promoted by visible light. For example, a reaction tube is charged with 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol in dry dimethyl sulfoxide. The mixture is irradiated at 456 nm with a 40 W Kessil Lamp, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale C-S cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cobalt-salen catalysts and air oxidizing agents for oxidation reactions. Substitution reactions may require specific nucleophiles and bases to facilitate the replacement of the 4-chlorophenylthio group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides, while substitution reactions can produce a variety of substituted aromatic ketones.

Scientific Research Applications

2-Butanone, 4-[(4-chlorophenyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butanone, 4-[(4-chlorophenyl)thio]- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Butanone, 4-[(4-chlorophenyl)thio]- with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues: Substituent Variations

Compound Name Substituent(s) Molecular Formula Key Features
2-Butanone, 4-[(4-chlorophenyl)thio]- 4-Cl-C₆H₄-S- at C4 C₁₀H₁₁ClOS Chlorophenylthio group enhances pesticidal activity ; sulfur improves nucleophilicity .
4-[(4-Methylphenyl)sulfanyl]butan-2-one 4-CH₃-C₆H₄-S- at C4 C₁₁H₁₄OS Methyl substitution reduces electronegativity, potentially lowering bioactivity compared to Cl derivatives .
4-(2-Chlorophenyl)butan-2-one 2-Cl-C₆H₄- at C4 C₁₀H₁₁ClO Ortho-chloro substitution may sterically hinder interactions with biological targets vs. para-Cl .
2-Butanone, 4-(4-acetylphenyl) 4-Acetyl-C₆H₄- at C4 C₁₂H₁₄O₂ Acetyl group introduces polarity but lacks sulfur’s nucleophilic reactivity .
1-Amino-4-[(4-chlorophenyl)sulfonyl]-2-butanone 4-Cl-C₆H₄-SO₂- at C4 + NH₂ at C1 C₁₀H₁₁ClNO₃S Sulfonyl group increases oxidative stability but reduces pesticidal efficacy compared to thioether .

Physicochemical Properties

  • Polarity: The thioether group in 2-Butanone, 4-[(4-chlorophenyl)thio]- confers moderate polarity, enhancing solubility in organic solvents compared to sulfonyl or acetyl derivatives.
  • Stability : Sulfur’s susceptibility to oxidation may limit shelf-life compared to sulfonyl analogues but improves reactivity in synthesis .

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